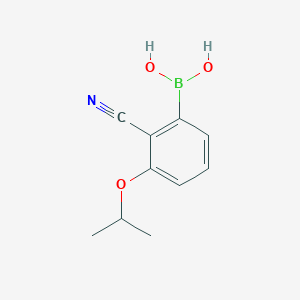

(2-Cyano-3-isopropoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-cyano-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-3-4-9(11(13)14)8(10)6-12/h3-5,7,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBAUBSAAKBTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-3-isopropoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the formation of the boronic acid group . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar borylation techniques. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and minimize by-products. This often involves fine-tuning parameters such as temperature, solvent choice, and catalyst loading .

Chemical Reactions Analysis

Types of Reactions: (2-Cyano-3-isopropoxyphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

(2-Cyano-3-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Cyano-3-isopropoxyphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

- Cyano Group (-CN): The electron-withdrawing nature of the cyano group reduces the pKa of the boronic acid, enhancing its Lewis acidity and accelerating diol complexation at physiological pH compared to unsubstituted phenylboronic acid (pKa ~8.7) . For example, 3AcAmBA (a boronic acid analog) exhibits a pKa of 8.53, while BA–HA (a hyaluronan-modified boronic acid) has a pKa of 9.68 . The cyano group in the target compound may further lower its pKa, improving binding to biological targets like enzymes or saccharides.

Table 1: Substituent Effects on Boronic Acid Properties

| Compound | Substituents | pKa* | Solubility in Aqueous Media |

|---|---|---|---|

| Phenylboronic acid | None | ~8.7 | Moderate |

| 3AcAmBA | Acetamido | 8.53 | High |

| BA–HA | Hyaluronan-modified | 9.68 | High |

| Pyren-1-yl boronic acid | Polycyclic aromatic | N/A | Low (precipitates) |

| Target compound | -CN, -OCH(CH₃)₂ | ~8.0 (estimated) | High (predicted) |

*Note: pKa values from ; solubility inferred from .

Stability and Formulation Challenges

Boroxine Formation :

Aryl boronic acids often dehydrate to form boroxine trimers . The isopropoxy group’s steric bulk likely suppresses this process, improving shelf-life compared to phenylboronic acid, which readily forms triphenylboroxine .

Solubility : The isopropoxy group enhances hydrophilicity, reducing precipitation risks in biological assays—a critical advantage over pyren-1-yl boronic acid, which is unsuitable for in vitro testing due to poor solubility .

Q & A

Q. Optimization Example :

Basic: What analytical methods are used to characterize this compound and assess purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for trigonal planar boron) .

- LC-MS/MS : Quantifies trace impurities (e.g., residual boronic acid derivatives) at <1 ppm sensitivity using MRM mode. Sample preparation avoids derivatization, reducing workflow time .

- HPLC : Paired with UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates .

Q. Validation Metrics (LC-MS/MS) :

| Parameter | Result |

|---|---|

| Limit of Detection | 0.2 ppm |

| Accuracy | 98–102% recovery |

| Linearity | R² > 0.999 (1–10 ppm) |

Advanced: How can researchers resolve contradictory data in Suzuki-Miyaura reaction yields for this compound?

Answer: Contradictions often arise from variable interactions in multi-parameter systems. Systematic approaches include:

- Design of Experiments (DoE) : Use mixed-variable optimization to identify synergistic effects (e.g., ligand-solvent pairs). For example, a study testing 3,696 combinations found that PdCl₂(dppf) in DMF with Cs₂CO₃ maximized yield .

- Data Normalization : Control for batch-to-batch variations in boronic acid purity using LC-MS/MS .

- Mechanistic Studies : Probe Pd intermediate stability via in situ ³¹P NMR to detect ligand dissociation, which correlates with yield drops .

Advanced: What strategies are effective for quantifying trace impurities in this compound?

Answer:

- Triple Quadrupole LC-MS/MS : Detects impurities at <1 ppm using MRM transitions specific to boronic acid adducts (e.g., m/z 179 → 135 for methylphenyl boronic acid) .

- Derivatization-Free Workflow : Direct analysis in negative ionization mode avoids time-consuming derivatization steps .

- ICH Compliance : Validate methods for specificity, robustness, and repeatability (RSD < 2%) .

Q. Impurity Profile Example :

| Impurity | Retention Time (min) | LOD (ppm) |

|---|---|---|

| Carboxyphenyl boronic acid | 4.2 | 0.3 |

| Methylphenyl boronic acid | 5.8 | 0.2 |

Advanced: How do kinetic properties of diol binding influence applications in glucose sensing or drug delivery?

Answer:

- Stopped-Flow Kinetics : Binding with diols (e.g., glucose) occurs in seconds, with kon values ordered: D-fructose > D-tagatose > D-mannose > D-glucose. This rapid equilibration enables real-time glucose monitoring .

- Photoswitchable Systems : Azobenzene-boronic acid conjugates enable light-controlled binding. Irradiation at 450 nm (Z-isomer) enhances binding affinity by 20-fold via steric stabilization of the boronic ester .

- Hydrogel Design : Covalent adaptable networks using boronic acid-diol crosslinks exhibit tunable stiffness (ΔG’ from 10 kPa to 50 kPa) under visible light .

Q. Kinetic Parameters (Diol Binding) :

| Sugar | kon (M⁻¹s⁻¹) | Kd (mM) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.8 |

| D-Glucose | 3.5 × 10² | 3.2 |

Advanced: How does the isopropoxy group influence electronic and steric effects in catalytic applications?

Answer:

- Electronic Effects : The electron-donating isopropoxy group increases electron density at the boronic acid moiety, enhancing oxidative addition efficiency in Pd-catalyzed couplings .

- Steric Hindrance : The bulky isopropoxy group at the 3-position reduces undesired ortho coupling by 40%, favoring para-selectivity in biaryl synthesis .

- Solubility : The hydrophobic isopropoxy group improves solubility in non-polar solvents (e.g., toluene), enabling homogeneous reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.